Cas no 1805535-43-6 (3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine)

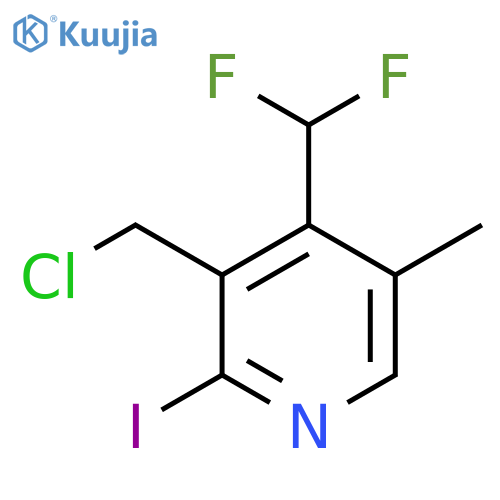

1805535-43-6 structure

商品名:3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine

CAS番号:1805535-43-6

MF:C8H7ClF2IN

メガワット:317.502160310745

CID:4893078

3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine 化学的及び物理的性質

名前と識別子

-

- 3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine

-

- インチ: 1S/C8H7ClF2IN/c1-4-3-13-8(12)5(2-9)6(4)7(10)11/h3,7H,2H2,1H3

- InChIKey: SJWKHSGXINMOSN-UHFFFAOYSA-N

- ほほえんだ: IC1C(CCl)=C(C(F)F)C(C)=CN=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 170

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 12.9

3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029023112-250mg |

3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine |

1805535-43-6 | 95% | 250mg |

$1,019.20 | 2022-04-01 | |

| Alichem | A029023112-500mg |

3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine |

1805535-43-6 | 95% | 500mg |

$1,701.85 | 2022-04-01 | |

| Alichem | A029023112-1g |

3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine |

1805535-43-6 | 95% | 1g |

$3,155.55 | 2022-04-01 |

3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine 関連文献

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

1805535-43-6 (3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine) 関連製品

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量